3-Methylpentane-3-thiol
Description
Properties
CAS No. |
1639-03-8 |
|---|---|
Molecular Formula |
C6H14S |
Molecular Weight |
118.24 g/mol |
IUPAC Name |
3-methylpentane-3-thiol |
InChI |
InChI=1S/C6H14S/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3 |
InChI Key |
AJWVDGABWLKIGT-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)S |
Canonical SMILES |
CCC(C)(CC)S |
Other CAS No. |
1639-03-8 |
Origin of Product |
United States |
Scientific Research Applications
Organic Chemistry
In organic synthesis, 3-methylpentane-3-thiol serves as a key reagent and building block for more complex molecules. Its ability to undergo oxidation to form disulfides makes it useful in creating various sulfur-containing compounds.
| Reaction Type | Typical Products |
|---|---|
| Oxidation | Disulfides (RSSR) |
| Reduction | Thiols (RSH) |
| Substitution | Various substituted thiols |
Biological Systems
Thiols play a critical role in biological systems, particularly in the formation of disulfide bonds that stabilize protein structures. Research indicates that this compound can influence redox biology, impacting cellular signaling pathways and oxidative stress responses .
Medical Applications
The therapeutic potential of thiols like this compound is being explored in drug development, particularly for conditions associated with oxidative stress. Thiols have been shown to modulate redox states in cells, which is crucial for maintaining cellular health and function .
Flavor and Fragrance Industry
Due to its strong odor profile, this compound is utilized in the production of flavors and fragrances. Its unique scent properties make it valuable for enhancing food products and perfumes.
Chemical Manufacturing
This compound is also used in synthesizing other sulfur-containing chemicals, which are essential in various industrial processes.
Case Study 1: Redox Biology
A study investigated the role of thiols in modulating oxidative stress within cellular environments. It was found that compounds like this compound can effectively reduce reactive oxygen species (ROS), thus protecting cells from oxidative damage .
Case Study 2: Flavor Enhancement
Research into the sensory properties of thiols revealed that this compound significantly impacts the flavor profile of certain foods, leading to its incorporation into flavoring agents used in the food industry .
Chemical Reactions Analysis
Oxidation Reactions
Thiols are prone to oxidation, forming disulfides or sulfonic acids depending on reaction conditions. For 3-methylpentane-3-thiol:
Key Findings :
-
Disulfide formation is favored under mild oxidative conditions (e.g., I₂ or H₂O₂), achieving >90% yield in ethanol .
-
Strong oxidants like HNO₃ or concentrated H₂O₂ drive complete oxidation to sulfonic acids, though steric hindrance at the tertiary carbon slows reaction kinetics .
Reduction Reactions
Disulfides derived from this compound can be reduced back to thiols:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | THF, 0°C → RT, 1 hr | This compound | 85% | |
| LiAlH₄ | Et₂O, reflux, 2 hr | This compound | 92% | |
| Zn/HCl | Aqueous HCl, 60°C, 4 hr | This compound | 78% |
Notes :
-
NaBH₄ is preferred for selective reduction without side reactions.
-
LiAlH₄ offers higher efficiency but requires anhydrous conditions .
Substitution Reactions
The thiol group acts as a nucleophile in SN2 or SN1 mechanisms:
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 50°C | 3-Methylpentane-3-thiomethyl | 70% | |
| Tosyl chloride | Pyridine, 0°C | Thiol tosylate | 88% | |
| Epoxides | H₂O, pH 7.4 | Thioether adducts | Variable |
Mechanistic Insights :
-
SN2 pathways dominate for primary alkyl halides (e.g., CH₃I), but steric hindrance at the tertiary thiol center may favor SN1 in bulky substrates .
-
Tosylation facilitates subsequent nucleophilic substitutions or eliminations .
Acid-Base Reactions
The thiol proton (pKa ~10–11) is moderately acidic, enabling deprotonation:
| Base | Solvent | Product | Application | Reference |
|---|---|---|---|---|
| NaOH (1M) | H₂O | Sodium 3-methylpentane-3-thiolate | Synthesis of thioethers | |
| NH₃ (gas) | EtOH | Ammonium thiolate | Catalysis in redox reactions |
Applications :
-
Thiolate anions participate in metal coordination (e.g., Au, Hg) and catalyze disulfide exchange reactions .
Metal Complexation
Thiols bind to soft metals via sulfur-metal bonds:
| Metal Salt | Conditions | Complex | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Hg(NO₃)₂ | Aqueous, RT | Hg(SR)₂ | 42.1 | |
| AuCl₃ | THF, 25°C | Au-SR self-assembled monolayers | N/A | |
| CdCl₂ | Methanol, reflux | Cd(SR)₂ | 18.9 |
Research Highlights :
-
Gold-thiolate interfaces exhibit exceptional stability, enabling applications in nanotechnology and biosensors .
-
Mercury complexes demonstrate high thermodynamic stability due to soft acid-base interactions .
Thermal Decomposition
At elevated temperatures, this compound undergoes pyrolysis:
| Temperature | Products | Mechanism | Reference |
|---|---|---|---|
| 300°C | H₂S, 2-methylpentene isomers | Radical chain | |
| 450°C | CH₃SH, propene, methane | C-S bond cleavage |
Kinetics :
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key properties of 3-methylpentane-3-thiol and related compounds:
Functional Group and Reactivity
- Thiols vs. Alcohols: this compound exhibits weaker hydrogen bonding compared to 3-methyl-3-pentanol (alcohol), leading to lower boiling points and higher volatility . Thiols are more acidic (pKa ~10) than alcohols (pKa ~16–20), making them reactive in nucleophilic substitutions .
Branching Effects :
Analytical Differentiation
- GC-MS Retention Indices: The retention index of this compound (928) distinguishes it from structurally similar compounds. For example, methyl (E)-5-methoxypent-3-enoate (RI 918) elutes earlier due to ester functional group polarity .
Preparation Methods
Reaction Mechanism and Stage-Wise Protocol
The synthesis proceeds through the following steps:
Stage 1: Formation of Alkyl Bromide Intermediate
3-Methyl-3-pentanol is treated with hydrogen bromide (HBr) in acetic acid under reflux (3 hours, inert atmosphere). The acetic acid protonates the hydroxyl group, facilitating nucleophilic attack by bromide to form 3-bromo-3-methylpentane. Thiourea is introduced as a sulfur source, reacting with the alkyl bromide to generate an isothiouronium salt.
Stage 2: Hydrolysis of Isothiouronium Salt
The intermediate is hydrolyzed with sodium hydroxide (NaOH) at 20°C, cleaving the S-C bond to release the thiolate anion. Maintaining alkaline conditions prevents oxidation of the nascent thiol.
Stage 3: Acidification and Isolation
Sulfuric acid is added at 10°C to protonate the thiolate (target pH 2–3), precipitating this compound. The crude product is purified via fractional distillation or chromatography.
Table 1: Optimized Reaction Conditions for Mueller’s Method
| Parameter | Stage 1 | Stage 2 | Stage 3 |
|---|---|---|---|
| Temperature | Reflux (~110°C) | 20°C | 10°C |
| Reagents | HBr, CH₃COOH | NaOH (aq) | H₂SO₄ |
| Time | 3 h | 1 h | 0.5 h |
| Yield Contribution | 85% | 92% | 95% |
Key advantages of this method include the use of inexpensive reagents and compatibility with standard glassware. However, the exothermic nature of Stage 1 necessitates careful temperature control to avoid side reactions such as elimination.
Alternative Pathways and Methodological Innovations
While the nucleophilic substitution route remains predominant, emerging strategies explore catalytic and enantioselective approaches.
Radical-Mediated Thiol-Ene Reactions
Radical pathways, widely used in polymer chemistry, offer an alternative by reacting 3-methyl-1-pentene with hydrogen sulfide under UV initiation:
This method avoids acidic conditions but requires strict inert atmospheres to prevent disulfide formation. Bench-scale trials report yields up to 68%, with byproducts including dialkyl sulfides.
Industrial Production and Scalability Challenges
Market analyses highlight growing demand for this compound in specialty chemicals, yet public data on industrial synthesis remain limited. Proprietary methods likely employ continuous-flow reactors to enhance safety and throughput. Key considerations include:
-
Catalyst Recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) could replace HBr in Stage 1, simplifying separation.
-
Waste Management : Neutralization of HBr and H₂SO₄ generates significant brine waste, necessitating advanced effluent treatment.
Table 2: Comparative Analysis of Synthesis Routes
| Method | Yield | Cost (USD/kg) | Safety Concerns |
|---|---|---|---|
| Nucleophilic Substitution | 73% | 38–42 | HBr corrosion |
| Radical Thiol-Ene | 68% | 45–50 | UV exposure risks |
| Catalytic Thiolation | N/A | 55–60* | Catalyst procurement |
*Estimated based on thiourea catalyst synthesis.
Reaction Optimization and Troubleshooting
Enhancing Yield in Nucleophilic Substitution
-
Thiourea Purity : Recrystallize thiourea from ethanol before use to eliminate urea contaminants that promote hydrolysis.
-
Inert Atmosphere : Sparge reactors with nitrogen or argon to minimize oxidation of HBr to Br₂, which causes halogenation side reactions.
Mitigating Disulfide Formation
Post-synthesis, stabilize the thiol by:
-
Adding 0.1% w/v EDTA to chelate metal ions that catalyze oxidation.
-
Storing under nitrogen at 4°C with molecular sieves (3Å) to absorb moisture.
Q & A
Q. What are the recommended methods for synthesizing 3-Methylpentane-3-thiol with high purity?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or thiol-ene click chemistry. For nucleophilic routes, reacting 3-methyl-3-pentanol with thiourea in acidic conditions followed by hydrolysis can yield the thiol derivative. Purification via fractional distillation under inert atmospheres (e.g., nitrogen) is critical to avoid oxidation. Gas chromatography (GC) with flame ionization detection (FID) should be used to confirm purity (>98%), as noted in reagent-grade standards for analogous thiols .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer: Store this compound in airtight, opaque containers under nitrogen at 4°C to minimize oxidation and photodegradation. Static electricity must be mitigated using grounded equipment, and storage areas should be isolated from strong acids/bases or ignition sources due to flammability risks . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling to prevent dermal/ocular exposure.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use deuterated chloroform (CDCl₃) to resolve thiol proton signals (δ ~1.3–1.5 ppm for methyl groups, δ ~2.5 ppm for SH).
- IR Spectroscopy: Identify the S-H stretch (~2550 cm⁻¹) and C-S bonds (~700 cm⁻¹).
- GC-MS: Confirm molecular ion peaks (m/z 118 for [M]⁺) and fragmentation patterns. Cross-reference with libraries for structurally similar thiols .
Q. What are the primary challenges in isolating this compound from reaction mixtures?
Methodological Answer: Thiols are prone to oxidation, forming disulfides. To mitigate this, add antioxidant stabilizers (e.g., BHT) during extraction. Liquid-liquid separation using non-polar solvents (hexane) and acid-base partitioning (pH adjustment) can isolate the thiol from polar byproducts. Monitor oxidation via thin-layer chromatography (TLC) with iodine staining .
Q. How can researchers confirm the absence of common impurities in synthesized this compound?
Methodological Answer: Employ GC-MS to detect volatile impurities (e.g., residual alcohols or sulfides). For non-volatile contaminants, use high-performance liquid chromatography (HPLC) with UV detection at 210 nm. Quantify impurities against certified reference materials (CRMs) listed in analytical standards .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic properties of this compound be resolved?
Methodological Answer: Conflicting data on properties like vapor pressure or enthalpy of formation may arise from measurement techniques (e.g., static vs. dynamic calorimetry). Replicate experiments using adiabatic calorimetry for precise ΔH measurements and validate results via density functional theory (DFT) calculations. Cross-check with analogous thiols’ thermodynamic datasets .
Q. What mechanistic insights have been gained from kinetic studies of this compound’s reactions with electrophiles?
Methodological Answer: Pseudo-first-order kinetics under varying pH and temperature reveal a two-step mechanism: initial protonation of the thiol group followed by nucleophilic attack. Use stopped-flow spectrophotometry to track intermediate thiolate formation. Isotopic labeling (e.g., deuterated solvents) can clarify hydrogen-bonding effects on reactivity .
Q. What strategies minimize thiol oxidation during prolonged experimental procedures?
Methodological Answer:
Q. How do solvent effects influence the reaction pathways of this compound in nucleophilic substitutions?
Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity by stabilizing transition states, while protic solvents (e.g., ethanol) reduce reactivity via hydrogen bonding. Measure rate constants in solvent matrices using conductivity assays. Solvent parameters (Kamlet-Taft) correlate with activation energies .
Q. What isotopic labeling techniques study this compound’s metabolic pathways?
Methodological Answer: Incorporate ¹³C or ³⁴S isotopes during synthesis to track metabolic intermediates. Use LC-MS/MS to identify labeled metabolites in in vitro hepatic microsome assays. Compare fragmentation patterns with unlabeled controls to map biotransformation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
